![molecular formula C13H18FNO3 B5502992 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

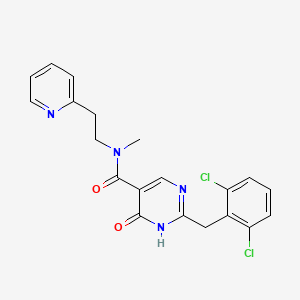

4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. The compound is notable for its unique molecular structure and has been explored in different chemical contexts.

Synthesis Analysis

The synthesis of compounds structurally similar to this compound involves complex organic synthesis methods. For instance, compounds with oxazaborolidine and triazolo[3,4-b]-1,3,4-thiadiazole structures have been synthesized using different organic reactions involving reagents like BH3-THF, sodium methoxide, and various catalysts (Margarita Tlahuextl et al., 2005) (Gülsüm Gündoğdu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound often involves X-ray crystallography and spectroscopic methods. These studies help in understanding the geometric configuration and electronic structure, which are crucial for predicting the reactivity and properties of these molecules (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound often include nucleophilic substitutions and ring closure reactions. The presence of functional groups like fluorophenoxy and oxazepan rings can significantly influence the chemical reactivity and interaction with other molecules (A. Katritzky et al., 2001).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are determined using techniques like thermal analysis, solubility tests, and X-ray diffraction. These properties are essential for understanding the stability and applicability of the compound in different environments (M. Koparır et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds are explored through studies involving reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives. This analysis is crucial for applications in synthesis and material science (Pierre Vandurm et al., 2009).

Scientific Research Applications

Material Science and Polymer Technology

Research has shown that compounds with structures similar to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol have been utilized in the synthesis of novel polymeric materials. For instance, poly(phenoxy-ketimine)s, possessing a conjugated bond system, have been prepared through oxidative polycondensation from monomers bearing hydroxyl and ketimine side groups. Such materials exhibit semiconducting properties, with potential applications in electronics due to their significant electrical conductivity and thermal stability (Demir et al., 2015). Additionally, polymer solar cells have benefited from the introduction of novel acceptor materials, enhancing their efficiency and performance, showcasing the impact of advanced materials research in renewable energy technologies (Cheng et al., 2014).

Medicinal Chemistry and Drug Development

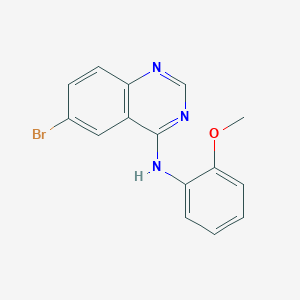

In the realm of medicinal chemistry, derivatives of compounds related to this compound have been investigated for their biological activities. For example, new quinazolinone-based derivatives were evaluated for their potent dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various human cancer cell lines. This highlights the compound's potential as a lead structure in the development of anti-cancer agents (Riadi et al., 2021). Furthermore, the synthesis of novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, sulfides, and selenides, and their screening for antifungal and antibacterial activity, exemplify the broad spectrum of bioactivity exploration in compounds related to this compound (Srinivasulu et al., 2007).

properties

IUPAC Name |

4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-8-6-15-5-7-17-10-12(16)9-15/h1-4,12,16H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLHEEIWDFBGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1CCOC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)